molecular formula C11H9ClN2O2 B448044 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 676348-40-6

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B448044
CAS No.: 676348-40-6
M. Wt: 236.65g/mol
InChI Key: AOAWWPBKFRBPEP-UHFFFAOYSA-N
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Description

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol . This compound features a benzoic acid moiety linked to a pyrazole ring substituted with a chlorine atom. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-chloro-1H-pyrazole with benzyl chloride under basic conditions to form the intermediate 4-chloro-1H-pyrazol-1-ylmethylbenzene. This intermediate is then oxidized to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoic acid moiety allows for additional functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C12H11ClN2O3
  • Molecular Weight: 266.68 g/mol
  • CAS Number: 386705-82-4

The compound features a benzoic acid moiety linked to a pyrazole derivative, with a chloro substituent that enhances its biological activity. The unique structure allows for interactions with various biological targets, potentially leading to therapeutic applications.

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against various bacterial strains, particularly resistant ones.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)3.125
Acinetobacter baumannii3.125
Escherichia coli6.25

Research indicates that this compound exhibits minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against resistant strains, making it a candidate for further development as an antibiotic .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65

These results suggest that the compound may act as a microtubule-destabilizing agent, which is crucial in cancer therapy as it can induce apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The presence of the chloro group enhances binding affinity to target sites, facilitating inhibition of critical biological pathways involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against drug-resistant strains of Staphylococcus aureus, showing significant growth inhibition at low concentrations .
  • Cancer Cell Inhibition : Another research effort focused on the cytotoxic effects of this compound on breast cancer cells, confirming its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAWWPBKFRBPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224676
Record name Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-40-6
Record name Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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